molecular formula C7H4ClN B1592583 3-Chloro-5-ethynylpyridine CAS No. 329202-22-4

3-Chloro-5-ethynylpyridine

Cat. No.: B1592583
CAS No.: 329202-22-4
M. Wt: 137.56 g/mol
InChI Key: MZOIQYPOUQWDQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-ethynylpyridine: is a heterocyclic aromatic compound with the molecular formula C7H4ClN . It is characterized by a pyridine ring substituted with a chlorine atom at the third position and an ethynyl group at the fifth position. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethynylpyridine typically involves the reaction of 3-chloropyridine with acetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the ethynyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-ethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

3-Chloro-5-ethynylpyridine has been investigated for its potential as a pharmacological agent. Its ability to inhibit specific cytochrome P450 enzymes, notably CYP1A2, suggests that it may influence drug metabolism and pharmacokinetics, making it relevant in drug development contexts. The compound's structural features allow it to interact with biological pathways, leading to various therapeutic implications.

Case Study: Antimicrobial Activity
Research has demonstrated that compounds structurally similar to this compound exhibit antimicrobial properties. For instance, derivatives of chlorinated pyridines have shown significant antibacterial activity against strains of E. coli and Staphylococcus aureus. The presence of the chloro atom has been linked to enhanced biological activity, indicating that this compound could serve as a lead compound for developing new antimicrobial agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactivity allows it to be utilized in the synthesis of more complex organic molecules. The ethynyl group provides a site for further functionalization, enabling the development of diverse chemical entities.

Synthetic Pathways
Several synthetic routes have been explored for producing this compound, often starting from simpler pyridine derivatives. For example:

  • Starting Material : 3-chloro-5-[(trimethylsilyl)ethynyl]pyridine
  • Reagents : Appropriate coupling agents or bases to facilitate deprotection and coupling reactions.
  • Final Product : this compound with high purity.

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices can enhance the material's performance in applications such as sensors or electronic devices.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethynylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-ethynylpyridine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and biological research .

Biological Activity

3-Chloro-5-ethynylpyridine is a compound that has garnered attention in pharmacological research, particularly for its interactions with metabotropic glutamate receptors (mGluRs), specifically mGluR5. This article provides an overview of its biological activity, including pharmacological characteristics, mechanisms of action, and relevant case studies.

  • Chemical Formula : C_7H_4ClN
  • Molecular Weight : 153.57 g/mol
  • Structure : The compound features a chloro substituent at the 3-position and an ethynyl group at the 5-position of the pyridine ring.

Pharmacological Profile

This compound is primarily known for its role as a negative allosteric modulator (NAM) of the mGluR5 receptor. This receptor is implicated in various neurological disorders, making it a target for therapeutic intervention.

  • Allosteric Modulation : As a NAM, this compound binds to mGluR5 and alters its activity without directly blocking the binding of glutamate. This modulation can reduce excessive signaling pathways associated with neurodegenerative diseases.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory effects on mGluR5-mediated signaling pathways. For instance:

  • IC50 Values : In studies involving human mGluR5, the compound demonstrated an IC50 value of approximately 0.66 nM, indicating potent inhibition of calcium mobilization in response to glutamate .

Case Studies and Research Findings

  • Neuroprotective Effects : In animal models, administration of this compound has been linked to reductions in excitotoxicity and neuroinflammation, suggesting potential benefits in conditions such as Alzheimer's disease and schizophrenia .
  • Behavioral Studies : Behavioral assays in rodents have shown that treatment with this compound can ameliorate cognitive deficits associated with mGluR5 overactivity. For example, in a study involving a scopolamine-induced memory impairment model, subjects treated with the compound exhibited improved performance in the Novel Object Recognition test .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
mGluR5 InhibitionIC50 = 0.66 nM
NeuroprotectiveReduced neuroinflammation
Cognitive ImprovementEnhanced memory performance

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Chloro-5-ethynylpyridine, and how can reaction conditions be optimized for high purity?

  • Methodology :

  • Sonogashira Coupling : React 3-chloro-5-iodopyridine with acetylene gas using a palladium catalyst (e.g., Pd(PPh₃)₄) and copper iodide in a mixed solvent system (e.g., THF/triethylamine) under inert conditions. Optimize temperature (60–80°C) and reaction time (12–24 hours) to maximize yield .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product. Confirm purity via HPLC (>98%) and melting point analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted to confirm molecular structure?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons; δ 3.0–3.5 ppm for ethynyl protons) and ¹³C NMR (δ 120–150 ppm for aromatic carbons; δ 70–85 ppm for sp-hybridized ethynyl carbons). DEPT-135 confirms absence of CH₂/CH₃ groups.
  • IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and C-Cl stretch (~550 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) matching theoretical molecular weight (e.g., m/z 167.5) .

Q. What common nucleophilic substitution reactions are feasible with this compound, and what factors influence reaction selectivity?

  • Methodology :

  • Amination : React with primary/secondary amines (e.g., methylamine) in DMF at 80–100°C using K₂CO₃ as base. Selectivity for chloro substitution over ethynyl reactivity is pH-dependent .
  • Thiolation : Use sodium hydride as base in THF with alkanethiols. Steric hindrance from the ethynyl group may reduce yields at the 5-position .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to modify the ethynyl group in this compound, and what challenges arise in maintaining regioselectivity?

  • Methodology :

  • Sonogashira Coupling : Attach aryl/alkyl halides to the ethynyl group using PdCl₂(PPh₃)₂, CuI, and piperidine. Optimize ligand choice (e.g., BINAP vs. PPh₃) to suppress homo-coupling byproducts.
  • Challenges : Competing reactivity at the chloro substituent requires inert conditions (argon atmosphere) and low temperatures (0–25°C) .

Q. What strategies are employed to resolve contradictions in reported reaction yields for amination reactions involving chloro-substituted pyridines?

  • Methodology :

  • Controlled Replication : Repeat reactions under varying conditions (e.g., solvent polarity, base strength). For example, Cs₂CO₃ increases nucleophilicity compared to K₂CO₃, improving yields in Pd-BINAP systems .
  • Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify intermediates (e.g., Pd-amine complexes) that may stall catalysis .

Q. How does the presence of both chloro and ethynyl substituents influence the electronic properties of this compound, and how can this be quantified experimentally?

  • Methodology :

  • DFT Calculations : Compare HOMO/LUMO energies of the compound with analogs (e.g., 3-chloro-5-methylpyridine) to assess electron-withdrawing effects of the ethynyl group.
  • Cyclic Voltammetry : Measure reduction potentials to quantify electron deficiency at the pyridine ring caused by the chloro and ethynyl groups .

Q. What methodologies are recommended for assessing the stability of this compound under various storage and reaction conditions?

  • Methodology :

  • Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via TLC/HPLC and identify byproducts (e.g., oxidation to pyridine N-oxide).
  • Storage Recommendations : Store under argon at –20°C in amber vials with desiccants to prevent hydrolysis and photodegradation .

Properties

IUPAC Name

3-chloro-5-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOIQYPOUQWDQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634543
Record name 3-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329202-22-4
Record name 3-Chloro-5-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add potassium carbonate (4.35 g, 31.5 mmol) to a solution of 3-chloro-5-trimethylsilanylethynyl-pyridine (5.51 g, 26.3 mmol), (prepared as described in PREPARATION 26), in methanol (120 mL) and stir for 2 h. Concentrate, add water (150 mL), and extract with diethyl ether (2×100 mL). Wash the organic phase with an aqueous saturated solution of sodium chloride (100 mL), dry (sodium sulfate), filter, and concentrate. Purify the residue by silica gel chromatography, eluting with 20:80 ethyl acetate:hexanes to give the title compound as a pale yellow solid (1.9 g, 52%).
Quantity
4.35 g
Type
reactant
Reaction Step One
Quantity
5.51 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

3-Chloro-5-[(trimethylsilyl)ethynyl]pyridine (1.4 g, 6.7 mmol) was dissolved in methanol (15 ml) and cooled to 0° C., to the resulting solution was added potassium carbonate (93 mg, 0.67 mmol). The ice bath was removed and the reaction mixture was stirred at ambient temperature for 0.5 h at which time thin layer chromatography (TLC) and GC/MS analysis indicated that the reaction was complete. The solvent was removed in vacuo and the residue was dissolved in diethyl ether (50 mL), washed with water (100 mL), brine (100 mL), dried over Na2SO4, filtered, and concentrated in vacuo to afford 3-chloro-5-ethynylpyridine (822 mg, 90% yield) which was pure by GC/MS analysis. MS (EI ionization) 137 (35Cl M+), 139 (37Cl M+). This material was carried on to the next step without further purification.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Chloro-5-[(triethylsilyl)ethynyl]pyridine (1.4 g, 6.7 mmol) was dissolved in methanol (15 ml) and cooled to 0° C., to the resulting solution was added potassium carbonate (93 mg, 0.67 mmol). The ice bath was removed and the reaction mixture was stirred at ambient temperature for 0.5 h at which time thin layer chromatography (TLC) and GC/MS analysis indicated that the reaction was complete. The solvent was removed in vacuo and the residue was dissolved in diethyl ether (50 mL), washed with water (100 mL), brine (100 mL), dried over Na2SO4, filtered, and concentrated in vacuo to afford 3-chloro-5-ethynylpyridine (822 mg, 90% yield) which was pure by GC/MS analysis. MS (EI ionization) 137 (35Cl M+), 139 (37Cl M+). This material was carried on to the next step without further purification.
Name
3-Chloro-5-[(triethylsilyl)ethynyl]pyridine
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-ethynylpyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-ethynylpyridine
Reactant of Route 3
Reactant of Route 3
3-Chloro-5-ethynylpyridine
Reactant of Route 4
Reactant of Route 4
3-Chloro-5-ethynylpyridine
Reactant of Route 5
Reactant of Route 5
3-Chloro-5-ethynylpyridine
Reactant of Route 6
Reactant of Route 6
3-Chloro-5-ethynylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.